

The Biological Significance of Defluorinated Fluconazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl)
Fluconazole

Cat. No.: B194808

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluconazole, a cornerstone of antifungal therapy, is a synthetically produced triazole that exhibits broad-spectrum efficacy against a variety of fungal pathogens. Its mechanism of action is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The manufacturing and metabolic processes of fluconazole can, however, lead to the formation of related substances and impurities. Among these is defluorinated fluconazole, a molecule where one of the two fluorine atoms on the phenyl ring is absent. This document provides a comprehensive overview of what is currently known about defluorinated fluconazole, including its synthesis and chemical properties. In the absence of direct biological studies on this specific compound, this guide also explores the potential biological significance of defluorination based on established principles of drug metabolism and the known activity of the parent compound, fluconazole.

Introduction to Fluconazole

Fluconazole is a first-generation triazole antifungal agent used in the treatment of a wide range of superficial and systemic fungal infections.^[1] Its primary mode of action is the inhibition of the fungal enzyme lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis

pathway.^{[2][3]} By disrupting ergosterol production, fluconazole compromises the integrity of the fungal cell membrane, leading to the cessation of growth and replication.^[4]

Defluorinated Fluconazole: A Process-Related Impurity

Defluorinated fluconazole, chemically known as 2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a known process-related impurity in the synthesis of fluconazole.^[5] It is officially designated as Fluconazole USP Related Compound B and Fluconazole EP Impurity D.^{[6][7][8]}

Synthesis and Characterization

The synthesis of this impurity has been described and involves the use of fluorobenzene instead of 1,3-difluorobenzene in a multi-step chemical process. The structural identity of defluorinated fluconazole has been confirmed through various spectroscopic methods.

Experimental Protocol: Synthesis of Defluorinated Fluconazole

A detailed experimental protocol for the synthesis of defluorinated fluconazole has been outlined in the scientific literature. The process begins with the Friedel-Crafts acylation of fluorobenzene, followed by a series of reactions to introduce the triazole moieties and the hydroxyl group, ultimately yielding the defluorinated analog of fluconazole. Characterization is typically performed using techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure and purity of the final compound.^[5]

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes the key identification and characterization data for defluorinated fluconazole.

Parameter	Value
Chemical Name	2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Synonyms	2-Desfluoro Fluconazole, Fluconazole USP Related Compound B, Fluconazole EP Impurity D
CAS Number	81886-51-3
Molecular Formula	C ₁₃ H ₁₃ FN ₆ O
Molecular Weight	288.28 g/mol
IR (KBr, cm ⁻¹)	3214 (O-H stretch), 3111 (aromatic C-H stretch), 2956 (aliphatic C-H stretch), 1515 (C=C/C=N stretch), 1422 (aliphatic C-H bend), 1278 (C-N stretch), 1135 & 1090 (aromatic C-F stretch)
¹ H-NMR (CDCl ₃ , 300 MHz) δ (ppm)	4.43 (d, 2H, J=14.1 Hz), 4.54 (d, 2H, J=14.4 Hz), 5.64 (brs, 1H, OH), 6.96-7.21 (m, 2H, Ar-H), 7.21-7.28 (m, 2H, Ar-H), 7.89 (s, 2H, Ar-H), 7.98 (s, 2H, Ar-H)
¹³ C-NMR (CDCl ₃ , 75 MHz) δ (ppm)	54.85, 73.81, 106.74 (d, J = 29 Hz), 114.38, 126.30 (d, J = 13 Hz), 129.86 (d, J = 5 Hz), 137.54 (d, J = 11 Hz), 142.61, 143.11, 145.21

Data sourced from Mittapelli V, et al. (2011). Asian Journal of Biochemical and Pharmaceutical Research.[\[5\]](#)

Potential Biological Significance of Defluorination

While no direct studies on the biological activity of defluorinated fluconazole have been identified in the surveyed literature, its significance can be hypothesized based on the known structure-activity relationships of azole antifungals and the general principles of drug metabolism.

The Role of Fluorine in Fluconazole's Activity

The fluorine atoms in fluconazole are crucial for its biological activity and pharmacokinetic profile. They contribute to the molecule's metabolic stability and enhance its binding affinity to the target enzyme, lanosterol 14 α -demethylase. The removal of one of these electron-withdrawing groups would likely alter the electronic properties of the phenyl ring, which could, in turn, affect its interaction with the active site of the enzyme.

Metabolic Defluorination

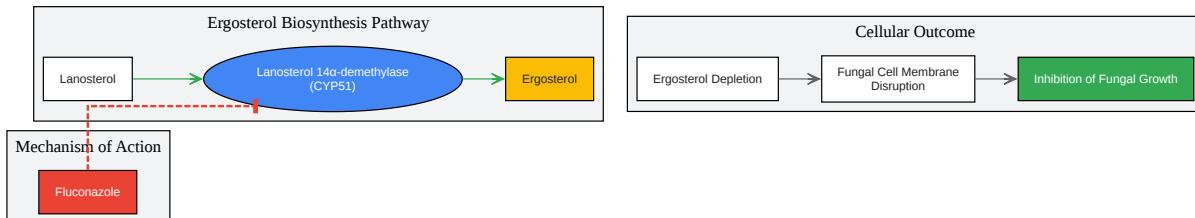
Metabolic defluorination is a known pathway for some fluorinated drugs and can be mediated by cytochrome P450 enzymes. This process can sometimes lead to the formation of reactive metabolites.^{[9][10][11]} Although fluconazole itself is largely metabolically stable, the potential for in vivo defluorination, however minor, cannot be entirely ruled out without specific investigation. A study on the photodegradation of fluconazole identified hydroxylative defluorination as a degradation pathway, though the toxicity of the resulting byproducts was found to be lower than the parent compound in an algal toxicity assay.^{[9][10]}

Hypothetical Impact on Antifungal Efficacy

Given that the difluorophenyl group is a key structural feature for the potent activity of fluconazole, it is reasonable to hypothesize that the defluorinated version would exhibit reduced antifungal efficacy. The binding of fluconazole to lanosterol 14 α -demethylase involves specific interactions with amino acid residues in the active site, and the electronic and steric properties of the difluorophenyl ring are optimized for these interactions.^{[12][13][14]} A change in this substitution pattern would likely lead to a weaker binding affinity and consequently, a higher Minimum Inhibitory Concentration (MIC) against fungal pathogens.

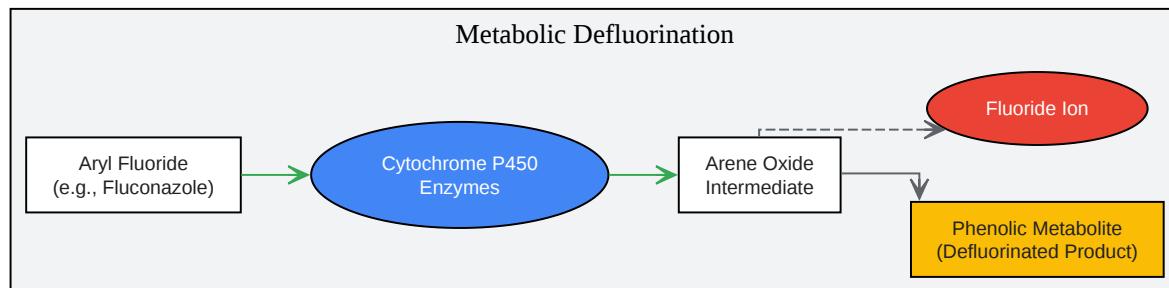
Signaling Pathways and Experimental Workflows

As there is no direct experimental data on the biological effects of defluorinated fluconazole, the following diagrams illustrate the established pathway of the parent compound and the theoretical process of defluorination.



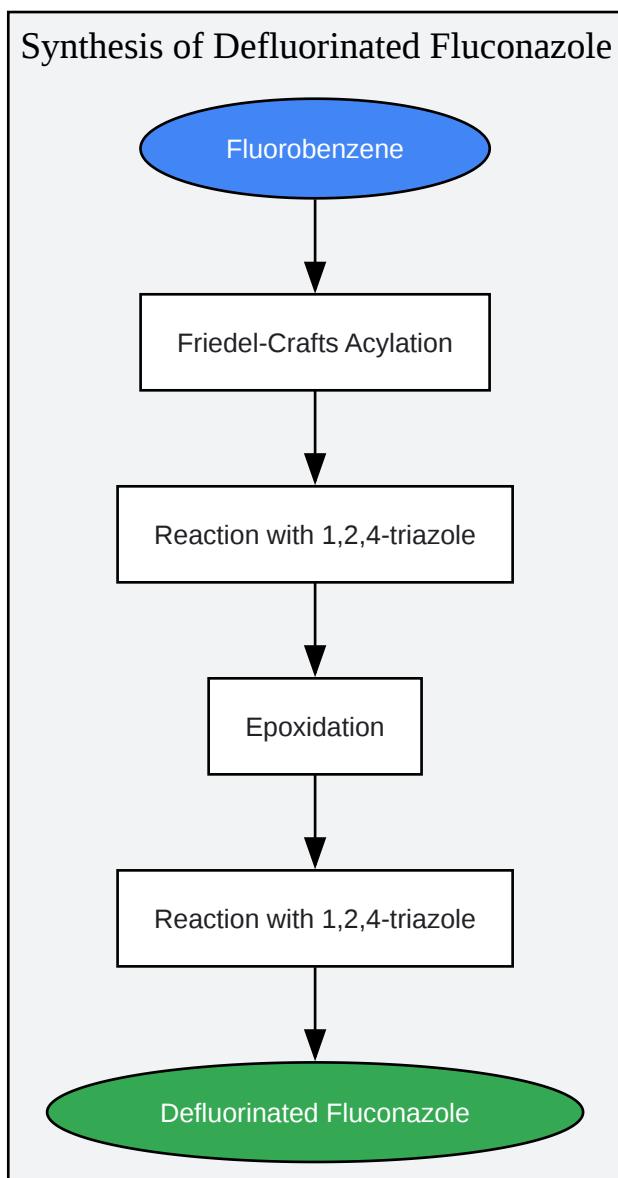
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Figure 1: Mechanism of action of Fluconazole in inhibiting the ergosterol biosynthesis pathway.



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Figure 2: Generalized pathway for the oxidative defluorination of an aryl fluoride by cytochrome P450 enzymes.



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Figure 3: Simplified workflow for the synthesis of defluorinated fluconazole.

Conclusion

Defluorinated fluconazole is a well-characterized process-related impurity of the widely used antifungal agent, fluconazole. While its synthesis and chemical properties are documented, there is a notable absence of publicly available data on its biological significance. Based on the critical role of the difluorophenyl moiety in the parent drug's mechanism of action, it is highly probable that defluorinated fluconazole possesses significantly reduced antifungal activity.

Further research, including in vitro antifungal susceptibility testing and enzyme inhibition assays, would be necessary to definitively determine its biological profile and to ascertain any potential toxicological implications. For drug development professionals, the presence of this impurity should be monitored and controlled to ensure the quality, efficacy, and safety of the final fluconazole drug product. The potential for in vivo metabolic defluorination, while likely minimal for fluconazole, underscores the importance of comprehensive metabolic profiling for all fluorinated drug candidates.

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